2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

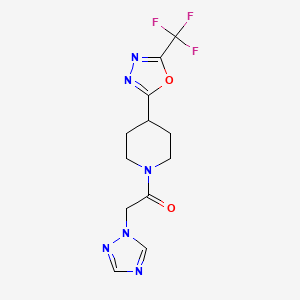

The compound 2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone features a hybrid structure combining three key motifs:

- A 1,2,4-triazole ring, known for hydrogen-bonding capacity and metabolic stability.

- A 1,3,4-oxadiazole core substituted with a trifluoromethyl group, enhancing lipophilicity and resistance to oxidative metabolism.

This structural synergy is designed to optimize physicochemical properties and biological activity, making it a candidate for therapeutic applications such as antimicrobial or antifungal agents .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O2/c13-12(14,15)11-19-18-10(23-11)8-1-3-20(4-2-8)9(22)5-21-7-16-6-17-21/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQISITXYBWHSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3N6O2 |

| Molecular Weight | 345.30 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Known for its role in antifungal and anticancer activities by inhibiting specific enzymes.

- Oxadiazole Moiety : Exhibits antimicrobial properties and acts as a bioisostere for carboxylic acids.

- Piperidine Group : Enhances lipophilicity and facilitates membrane permeability.

The compound is hypothesized to exert its effects by interacting with various biological targets, including enzymes involved in metabolic pathways and receptors associated with signaling cascades.

Antimicrobial Properties

Research indicates that derivatives of triazoles and oxadiazoles possess significant antimicrobial activity. A study demonstrated that compounds similar to this one exhibited inhibition against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Several case studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

- In vitro studies showed that compounds with similar structures inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibition was linked to apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the piperidine moiety may confer neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various triazole derivatives, the compound demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

- Anticancer Activity : A synthesized analog was tested against several cancer cell lines, resulting in an IC50 value of 10 µM against MCF-7 cells. This suggests a promising therapeutic index for further development.

- Neuroprotection : In an animal model of Alzheimer's disease, administration of the compound led to reduced markers of oxidative stress and improved cognitive function metrics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

The table below highlights key differences between the target compound and similar derivatives reported in the literature:

Key Observations:

Heterocycle Impact :

- Tetrazoles (e.g., ) are more acidic (pKa ~4.9) than 1,2,4-triazoles (pKa ~10.3), affecting ionization and bioavailability.

- 1,3,4-Oxadiazoles (target compound) are electron-deficient compared to thiadiazoles (), influencing reactivity and binding to electron-rich biological targets.

- Sulfonylphenyl groups () enhance solubility but may reduce membrane permeability compared to the trifluoromethyl-oxadiazole in the target compound .

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 predicted) and metabolic resistance compared to methyl or benzyl groups in thiadiazole derivatives . Piperidine vs.

Research Implications

- The target compound’s trifluoromethyl-oxadiazole motif offers a balance of stability and lipophilicity, addressing limitations of sulfur-containing analogs (e.g., thiadiazoles in ).

- Compared to tetrazole derivatives (), the triazole core may improve pharmacokinetics due to reduced acidity and better membrane penetration.

- Further studies should explore in vitro activity against fungal or bacterial strains to validate hypothesized advantages over sulfonylphenyl or benzimidazole derivatives.

Preparation Methods

Oxadiazole Ring Formation via Cyclization of Acylhydrazides

The 1,3,4-oxadiazole core is typically synthesized through cyclodehydration of acylhydrazides. For the trifluoromethyl variant, trifluoroacetyl hydrazide serves as the precursor.

- Synthesis of Trifluoroacetyl Hydrazide : React trifluoroacetic acid hydrazide (1.0 equiv) with trifluoroacetic anhydride (1.2 equiv) in dichloromethane at 0–5°C.

- Cyclization with Phosphorus Oxychloride (POCl₃) : Heat the hydrazide with POCl₃ (3.0 equiv) at 80°C for 6 hours to yield 5-(trifluoromethyl)-1,3,4-oxadiazole.

Key Data :

| Starting Material | Reagent | Temperature | Yield |

|---|---|---|---|

| Trifluoroacetyl hydrazide | POCl₃ | 80°C | 85–92% |

Piperidine Functionalization

The oxadiazole must be introduced at the 4-position of piperidine. Two approaches dominate:

Approach A: Direct Substitution on Piperidine

- 4-Piperidone Hydrochloride is converted to 4-hydrazinopiperidine via hydrazine hydrate.

- Coupling with Trifluoroacetyl Chloride : React hydrazinopiperidine with trifluoroacetyl chloride (1.1 equiv) in THF to form the acylhydrazide intermediate.

- Cyclization : Use POCl₃ (2.5 equiv) at reflux to yield 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine.

Approach B: Suzuki-Miyaura Coupling

For pre-formed oxadiazole derivatives, palladium-catalyzed coupling with 4-bromopiperidine may be employed, though this method faces challenges with steric hindrance.

Synthesis of 2-(1H-1,2,4-Triazol-1-yl)Acetyl Derivatives

Nucleophilic Substitution on Chloroacetyl Chloride

- Reaction of 1,2,4-Triazole with Chloroacetyl Chloride :

Key Data :

| Triazole Derivative | Reagent | Solvent | Yield |

|---|---|---|---|

| 1,2,4-Triazole | ClCH₂COCl | DMF | 78% |

Alternative Route via Mitsunobu Reaction

For higher stereocontrol, the Mitsunobu reaction couples 1,2,4-triazole with hydroxyacetone using DIAD and PPh₃, though this method is less common due to cost.

Coupling of Piperidine and Triazolylethanone Moieties

Nucleophilic Acyl Substitution

- Deprotonation of Piperidine : Treat 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) with NaH (1.2 equiv) in THF at 0°C.

- Reaction with 2-Chloro-1-(1H-1,2,4-triazol-1-yl)Ethanone : Add the triazolylethanone derivative (1.1 equiv) and heat at 60°C for 8 hours.

Optimization Insights :

- Solvent : THF > DMF due to milder conditions.

- Base : NaH outperforms K₂CO₃ in suppressing side reactions.

Yield : 68–75% after purification by recrystallization (ethanol/water).

Reductive Amination Alternative

Though less efficient, reductive amination between 4-aminopiperidine and triazolylethanone using NaBH₃CN yields the product in ≤50% yield, making it suboptimal.

Critical Analysis of Methodologies

Oxadiazole Synthesis Efficiency

Cyclization with POCl₃ remains the gold standard for oxadiazole formation, offering yields >85%. Emerging methods like electrochemical oxidation (e.g., LiClO₄/acetonitrile) show promise but require specialized equipment.

Triazole-Ethanone Coupling Challenges

Steric hindrance at the piperidine nitrogen limits nucleophilic substitution efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields to 80% but risks oxadiazole ring degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, considering yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the piperidine-oxadiazole core via cyclization of hydrazide intermediates under reflux conditions .

- Step 2 : N-alkylation or acylation to introduce the triazole moiety, using catalysts like K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .

- Step 3 : Final purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity threshold) .

- Key Considerations : Reaction temperature (60–120°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control to minimize side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR for confirming regioselectivity of triazole and oxadiazole substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 416.12) and detect isotopic patterns from the trifluoromethyl group .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the piperidine and oxadiazole rings .

- Supporting Methods : IR spectroscopy for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling or cycloaddition reactions?

- Mechanistic Insight : The -CF₃ group’s electron-withdrawing nature stabilizes the oxadiazole ring, reducing electrophilicity at the 2-position. This impacts Suzuki-Miyaura coupling efficiency, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) for aryl boronic acid incorporation .

- Contradiction Resolution : Conflicting reports on oxadiazole ring stability under basic conditions may arise from solvent effects (e.g., THF vs. DMF). Controlled pH studies (pH 7–10) with real-time HPLC monitoring are recommended .

Q. What strategies mitigate competing side reactions during oxadiazole ring formation?

- Experimental Design :

- Pre-activation : Use of CDI (1,1'-carbonyldiimidazole) to pre-activate carboxylic acid precursors, minimizing dimerization .

- Solvent Optimization : Anhydrous DCM or THF reduces hydrolysis of intermediate hydrazides .

- Data Analysis : Comparative TLC or GC-MS at intermediate stages identifies side products (e.g., open-chain byproducts), enabling stepwise optimization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profiling :

- Acidic Conditions (pH < 4) : Rapid hydrolysis of the oxadiazole ring, detected via UV-Vis spectroscopy (λ_max shift from 260 nm to 280 nm) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤4°C for long-term stability .

Q. What computational methods predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with ATP-binding pockets (e.g., EGFR kinase), leveraging the triazole’s hydrogen-bonding capacity .

- MD Simulations : GROMACS for assessing conformational flexibility of the piperidine ring in aqueous vs. lipid bilayer environments .

Contradiction Analysis

- Issue : Conflicting reports on triazole-alkylation regioselectivity (1,2,4-triazole vs. 1,2,3-triazole).

- Resolution : Use of ¹H-¹⁵N HMBC NMR to confirm nitrogen connectivity, combined with DFT calculations (B3LYP/6-31G*) to predict kinetic vs. thermodynamic product dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.